Qichao Ye,
Chen Men,
Lili Tian,
Yuxin Liu,
Lei Zhan,
Yuan Fang Li,
Cheng Zhi Huang,
Shu Jun Zhen
PMID: 34364498
DOI:
10.1016/j.talanta.2021.122701
Abstract
Conventional methods for the detection of the sulfur mustard poisoning metabolic marker, thiodiglycol (TDG), require expensive instruments and reagents as well as professional operators. To address these problems, a novel test strip based on a molecularly imprinted sensitive membrane (MIM) was developed in this work for point-of-care (POC) detection of TDG. The TDG test strip was prepared conveniently by coating molecular imprinted polymers (MIPs) on a nitrocellulose membrane. When the sample contained TDG, the MIPs could specifically bind with TDG. A great number of AuNPs (AuNPs) could then be adsorbed on the test strip via the formation of an Au-S bond between TDG and AuNPs, giving the test strip the obvious red color of AuNPs. In the absence of TDG, the test strip exhibited much lighter color because it could not adsorb AuNPs. By monitoring the color change of the test strip, TDG could be detected from 1.0 ng/mL to 100.0 μg/mL with a detection limit of 0.23 ng/mL (3σ) under the optimal conditions (the molar ratio of TDG to MAA was 1:2; the eluent was chloroform; the elution time was 50 min; the reaction time between MIPs and TDG was 15 min; the adsorption time of AuNPs was 40 min; the temperature of the reaction system was 35 °C). This method has excellent selectivity and has been used to detect TDG in urine, showing great potential for POC detection of TDG in clinical samples.
Piia Jõul,
Merike Vaher,
Maria Kuhtinskaja
PMID: 29425946
DOI:
10.1016/j.chemosphere.2018.01.157
Abstract
In this study, SPE method using a carbon aerogel(CA)-based sorbent was developed and evaluated for the simultaneous extraction of sulfur mustard (HD) degradation products from environmental water samples. Applied CAs proved to be very promising materials for use as SPE sorbents, due to their high porosity, very low density and a large specific surface area. 10 degradation products of HD, both aliphatic and cyclic (thiodiglycol (TDG), TDG sulfoxide, TDG sulfone, 3,5-dithia-1,7-heptanediol, 3,6-dithia-1,8-octanediol, 1,4-thioxane, 1,3-dithiolane, 1,4-dithiane, 1,2,5-trithiepane, and 1,4,5-oxadithiepane) were extracted on a CA-based SPE cartridge. The concentrations of target analytes in the eluate were determined by HPLC-DAD and CE-DAD. Several parameters affecting the extraction efficiency, including the kind and volume of the eluting solvent, sample loading flow rate, volume and ionic strength as well as the reusability of the cartridge, were investigated and optimized to achieve the best performance for the analytes. A series of quantitative parameters such as linear range, coefficient of determination, LOD, LOQ and precision were examined under the optimized conditions. High sensitivity (LODs 0.17-0.50 μM) and high precision (intraday RSD = 2.0-7.7% and interday RSD = 2.7-9.9%) for all the analytes were achieved. The performance of the CA-based sorbent was compared with that of commonly used SPE sorbents. Applied for the analysis of spiked pore water samples collected from the Bornholm Basin, one of the largest chemical warfare dumping sites in the Baltic Sea, the proposed method allowed high SPE recoveries of all the analytes ranging from 83.5 to 99.7% to be obtained.
Daniel Slane,
Patrick Bürgel,
Martin Bayer
PMID: 28936652
DOI:
10.1007/978-1-4939-7286-9_8
Abstract
Imaging of fluorescent proteins in whole-mount tissue is a powerful tool to understand growth and developmental processes, not only in plants. With the advent of genetically encoded fluorescent reporters, which specifically label reproductive cells in Arabidopsis, deep tissue imaging has become increasingly important for the study of plant reproduction. To penetrate the surrounding layers of maternal tissue, however, the tissue has to be cleared by homogenizing the refractive index of the sample, often leading to inactivation of fluorescent proteins. 2,2'-thiodiethanol (TDE) has recently been introduced as a clearing agent that allows the imaging of fluorescent proteins in a cleared plant tissue. Here, we describe a simple protocol that combines TDE-based tissue clearing with cell wall staining to outline cells that enable deep tissue imaging in reproductive structures of Arabidopsis thaliana.
Chang-Cai Liu,
Shi-Lei Liu,
Hai-Ling Xi,
Hui-Lan Yu,
Shi-Kun Zhou,
Gui-Lan Huang,
Long-Hui Liang,
Jing-Quan Liu
PMID: 28284764
DOI:
10.1016/j.chroma.2017.02.056
Abstract
Four HD urinary metabolites including hydrolysis metabolite thiodiglycol (TDG), glutathione-derived metabolite 1,1'-sulfonylbis[2-S-(N-acetylcysteinyl)ethane] (SBSNAE), as well as the β-lyase metabolites 1,1'-sulfonylbis[2-(methylsulfinyl)ethane] (SBMSE) and 1-methylsulfinyl-2-[2-(methylthio) ethylsulfonyl]ethane (MSMTESE) are considered as important biomarkers for short-term retrospective detection of HD exposure. In this study, a single method for simultaneous quantification of the four HD metabolites in urine samples was developed using ultra high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The four urinary metabolites were simultaneously extracted from urinary samples using a solid phase extraction (SPE) method with high extraction recoveries for all four metabolites varied in the range of 71.1-103% followed by UHPLC-MS/MS analysis. The SPE is simple and high effective only requiring 0.1mL of urinary samples and 0.5h time consuming. The problem of previous co-elution of TDG and SBSNAE in UHPLC was well solved, and complete separation of TDG, SBSNAE, SBMSE and MSMTESE from SPE-processed urine matrix was obtained to increase specificity and sensitivity. A full method validation was performed for each analyte in urine matrix. The linear range of calibration curves for the four analytes were respectively from 0.50-500ngmL
for TDG and SBSNAE, 0.05-500ngmL
for SBMSE and MSMTESE with coefficient of determination value (R
) ≥0.990. The limit of detection was 0.25ngmL
for TDG and SBSNAE, 0.01ngmL
for SBMSE and MSMTESE spiked in normal urine. The intra/inter-day precision for each analyte at three QC levels had relative standard deviation (%RSD) of ≤10.3%, and the intra/inter-day accuracy ranged between 88.0-108%. This developed method allows for simultaneous and trace measurement of four HD urinary metabolites within one single determination with the lowest usage amount of urine samples over all previous methods This study provides a useful tool for early diagnosis and monitoring of HD poisoning for medical treatment with high confidence, avoiding the need for application of several analysis methods.
Hyunsook Jung,
Dongha Kah,
Kyoung Chan Lim,
Jin Young Lee
PMID: 27697375
DOI:
10.1016/j.envpol.2016.09.090
Abstract
After application of sulfur mustard to the soil surface, its possible fate via evaporation, degradation following absorption, and vapor emission after decontamination was studied. We used a laboratory-sized wind tunnel, thermal desorber, gas chromatograph-mass spectrometry (GC-MS), and
C nuclear magnetic resonance (
C NMR) for systematic analysis. When a drop of neat HD was deposited on the soil surface, it evaporated slowly while being absorbed immediately into the matrix. The initial evaporation or drying rates of the HD drop were found to be power-dependent on temperature and initial drop volume. Moreover, drops of neat HD, ranging in size from 1 to 6 μL, applied to soil, evaporated at different rates, with the smaller drops evaporating relatively quicker. HD absorbed into soil remained for a month, degrading eventually to nontoxic thiodiglycol via hydrolysis through the formation of sulfonium ions. Finally, a vapor emission test was performed for HD contaminant after a decontamination process, the results of which suggest potential risk from the release of trace chemical quantities of HD into the environment.
Alessandro Sassolini,
Giampaolo Brinchi,
Antonio Di Gennaro,
Simone Dionisi,
Carola Dominici,
Luca Fantozzi,
Giorgio Onofri,
Rosario Piazza,
Maurizio Guidotti
PMID: 27385368
DOI:
10.1007/s00128-016-1860-1
Abstract
The chemicals warfare agents (CWAs) are an extremely toxic class of molecules widely produced in many industrialized countries for decades, these compounds frequently contained arsenic. The plants where the CWAs have been produced or the plants where they have been demilitarized after the Second World War with unacceptable techniques can represent a serious environmental problem. CWAs standards are difficult to find on market so in present work an environmental assessment method based on markers has been proposed. Triphenylarsine, phenylarsine oxide and thiodiglycol have been selected as markers. Three reliable analytical methods based on gaschromatography and mass detection have been proposed and tested for quantitative analysis of markers. Methods performance have been evaluated testing uncertainty, linearity, recovery and detection limits and also comparing detection limits with exposure limits of reference CWAs. Proposed assessment methods have been applied to a case study of a former industrial plant sited in an area characterized by a high background of mineral arsenic.
Jin Young Lee,
Yong Han Lee
PMID: 26364317
DOI:
10.1093/jat/bkv112
Abstract
A novel solid-phase extraction method using activated carbon fiber (ACF) was developed and validated. ACF has a vast network of pores of varying sizes and microporous structures that result in rapid adsorption and selective extraction of sulfur mustard metabolites according to the pH of eluting solvents. ACF could not only selectively extract thiodiglycol and 1-methylsulfinyl-2-[2-(methylthio)-ethylsulfonyl]ethane eluting a 9:1 ratio of dichloromethane to acetone, and 1,1'-sulfonylbis[2-(methylsulfinyl)ethane] and 1,1'-sulfonylbis- [2-S-(N-acetylcysteinyl)ethane] eluting 3% hydrogen chloride in methanol, but could also eliminate most interference without loss of analytes during the loading and washing steps. A sample preparation method has been optimized for the extraction of sulfur mustard metabolites from human urine using an ACF sorbent. The newly developed extraction method was applied to the trace analysis of metabolites of sulfur mustard in human urine matrices in a confidence-building exercise for the analysis of biomedical samples provided by the Organisation for the Prohibition of Chemical Weapons.
Dominik Schneidereit,
Anita Bröllochs,
Paul Ritter,
Lucas Kreiß,
Zeinab Mokhtari,
Andreas Beilhack,
Gerhard Krönke,
Jochen A Ackermann,
Maria Faas,
Anika Grüneboom,
Sebastian Schürmann,
Oliver Friedrich
PMID: 33456578
DOI:
10.7150/thno.51558
Abstract
Structural remodeling or damage as a result of disease or injury is often not evenly distributed throughout a tissue but strongly depends on localization and extent of damaging stimuli. Skeletal muscle as a mechanically active organ can express signs of local or even systemic myopathic damage, necrosis, or repair. Conventionally, muscle biopsies (patients) or whole muscles (animal models) are mechanically sliced and stained to assess structural alterations histologically. Three-dimensional tissue information can be obtained by applying deep imaging modalities,
multiphoton or light-sheet microscopy. Chemical clearing approaches reduce scattering,
through matching refractive tissue indices, to overcome optical penetration depth limits in thick tissues.
Here, we optimized a range of different clearing protocols. We find aqueous solution-based protocols employing (20-80%) 2,2'-thiodiethanol (TDE) to be advantageous over organic solvents (dibenzyl ether, cinnamate) regarding the preservation of muscle morphology, ease-of-use, hazard level, and costs.
Applying TDE clearing to a mouse model of local cardiotoxin (CTX)-induced muscle necrosis, a complete loss of myosin-II signals was observed in necrotic areas with little change in fibrous collagen or autofluorescence (AF) signals. The 3D aspect of myofiber integrity could be assessed, and muscle necrosis in whole muscle was quantified locally
the ratios of detected AF, forward- and backward-scattered Second Harmonic Generation (fSHG, bSHG) signals.
TDE optical clearing is a versatile tool to study muscle architecture in conjunction with label-free multiphoton imaging in 3D in injury/myopathy models and might also be useful in studying larger biofabricated constructs in regenerative medicine.
Piia Jõul,
Heidi Lees,
Merike Vaher,
Eeva-Gerda Kobrin,
Mihkel Kaljurand,
Maria Kuhtinskaja
PMID: 25781152
DOI:
10.1002/elps.201500038
Abstract
A novel method based on CE with precolumn derivatization and direct UV detection for the determination of thiodiglycol (TDG), TDG sulfoxide, and TDG sulfone in water samples was developed. The lack of a UV chromophore of target analytes was overcome by derivatization with phthalic anhydride. The reactant concentrations, as well as the derivatization dependence on heating temperature and time, were carefully investigated. The baseline separation of three derivatives was achieved in less than 8 min by applying a simple BGE composed of a 30 mM borate buffer at pH 8.5. Several parameters affecting the separation efficiency (buffer pH and concentration, capillary temperature, and applied voltage) were evaluated. Calibration curves of all compounds showed good linear correlations (R(2) > 0.9994). The LODs of the TDG and its oxidation products were in the range of 98-154 ng/mL. The precision tests resulted in RSDs for migration times and peak areas of less than 1.2 and 3.6%, respectively. The developed method was successfully applied for the analysis of TDG and oxidation products in seawater, utilizing the carbon aerogel-based adsorbents for sample purification and concentration. Additionally, the method has the potential to be transformed into a portable CE format.
Thomas J Musielak,
Daniel Slane,
Christian Liebig,
Martin Bayer
PMID: 27517463
DOI:
10.1371/journal.pone.0161107
Abstract
Confocal microscopy is widely used to visualize gene expression patterns and developmental processes in plants. However, the imaging of plant tissue can be challenging due to its opacity, which often makes previous immersion in a clearing agent necessary. Many commonly-used chemicals suffer either from their incompatibility with fluorescent proteins or their complex and lengthy application. 2,2'-thiodiethanol (TDE) has recently been described as a clearing agent with an emphasis on high resolution microscopy due to its potential to adjust the refractive index. Here, we evaluate the use of TDE-based clearing for confocal as well as two-photon microscopy in various Arabidopsis thaliana tissue types. We demonstrate that tissue fixation is a mandatory prerequisite for the use of TDE, in order to preserve tissue integrity and fluorescent protein activity. TDE concentrations between 50-70% are a good compromise for imaging of technically challenging tissue to achieve good clearing without affecting fluorescent protein activity. TDE-based clearing is simple and rapid to use and allows for a flexible experimental setup while facilitating high quality imaging.